molecular formula C20H20F3N3O2S B6488038 1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 1286699-03-3

1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B6488038
CAS No.: 1286699-03-3
M. Wt: 423.5 g/mol
InChI Key: UDRRCLQJPIINPY-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an azetidine ring linked to a thiophene-2-carbonyl group and a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group. The azetidine ring (a four-membered saturated heterocycle) introduces conformational rigidity, while the thiophene-2-carbonyl component may enhance π-stacking interactions in biological systems. The 3-(trifluoromethyl)phenyl group on piperazine is a common pharmacophore in medicinal chemistry due to the electron-withdrawing trifluoromethyl (CF₃) group, which improves metabolic stability and binding affinity .

Properties

IUPAC Name

[1-(thiophene-2-carbonyl)azetidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S/c21-20(22,23)15-3-1-4-16(11-15)24-6-8-25(9-7-24)18(27)14-12-26(13-14)19(28)17-5-2-10-29-17/h1-5,10-11,14H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRRCLQJPIINPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound with potential pharmacological applications. It belongs to the piperazine class of compounds and features a complex structure that includes thiophene and trifluoromethyl moieties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H20_{20}F3_3N3_3O2_2S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 1286699-03-3

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, primarily focusing on its analgesic and anti-inflammatory properties. Below are key findings from relevant research:

Antinociceptive Activity

A study assessed the antinociceptive effects of related compounds in a series of tests including the tail-clip and hot-plate tests. Compounds similar to this compound exhibited significant increases in mechanical pain thresholds, suggesting potential analgesic properties. Specifically, compounds with structural similarities demonstrated efficacy comparable to morphine at doses of 50 mg/kg .

The mechanism by which these compounds exert their effects may involve interaction with opioid receptors and modulation of nociceptive pathways. The presence of the piperazine and thiophene rings is believed to enhance binding affinity to these receptors, thereby influencing pain perception .

Structure-Activity Relationship (SAR)

The structural components of the compound play a critical role in its biological activity:

  • Piperazine Ring : Known for diverse pharmacological activities, it enhances interaction with biological targets.
  • Thiophene Moiety : Contributes to lipophilicity and may influence receptor binding.
  • Trifluoromethyl Group : Modifies electronic properties, potentially enhancing biological activity .

Case Studies

  • Study on Piperazine Derivatives : A study synthesized several piperazine derivatives and evaluated their antinociceptive effects. The results indicated that modifications in substituents significantly impacted their efficacy, highlighting the importance of the trifluoromethyl substitution in enhancing analgesic properties .
  • Endocannabinoid System Interaction : Another investigation focused on similar compounds as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid degradation. The inhibition of MAGL leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways .

Data Table: Biological Activity Overview

Compound NameActivity TypeDose (mg/kg)EfficacyReference
Compound AAntinociceptive50Significant increase
Compound BMAGL InhibitionN/APotent inhibitor
Compound CAnalgesic10Comparable to morphine

Comparison with Similar Compounds

Table 1: Key Piperazine Derivatives with Aryl Substituents

Compound Substituent Yield (%) Biological Activity Reference
Target Compound Azetidine-thiophene + 3-CF₃Ph N/A Under investigation
1-(3-(Trifluoromethyl)phenyl)piperazine 3-CF₃Ph 45% 5-HT₁B agonist
1-(3,5-Dichlorophenyl)piperazine 3,5-Cl₂Ph 85% Broad-spectrum candidates
N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e) Pentanamide + 3-CF₃Ph 45% Dopamine D3 receptor activity

Piperazine-Benzoyl Hybrids

  • N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e) : This compound (m/z 538 [M]⁺, mp 190–193°C) demonstrates how benzoyl-piperazine hybrids exhibit enhanced thermal stability compared to the target compound’s azetidine-thiophene system . The CF₃ group here improves lipophilicity (logP ~3.5), a critical factor in blood-brain barrier penetration.

Heterocyclic Piperazine Derivatives

  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine: This pyridazine-piperazine hybrid (mp 241–242°C) adopts a planar conformation stabilized by weak hydrogen bonds.
  • The target compound’s thiophene moiety could offer distinct electronic effects for targeting viral proteases .

Preparation Methods

Ring-Closure Reaction via Bis(2-chloroethyl)amine

The piperazine core is synthesized through a cyclization reaction between 3-(trifluoromethyl)aniline and bis(2-chloroethyl)amine. Key steps include:

  • Preparation of Bis(2-chloroethyl)amine : Diethanolamine reacts with sulfur oxychloride (SOCl₂) in trichloromethane at 55–65°C.

  • Cyclization : Bis(2-chloroethyl)amine and 3-(trifluoromethyl)aniline undergo ring closure in diethylene glycol monomethyl ether at 150°C for 15 hours, yielding 4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride.

  • Neutralization : The hydrochloride salt is treated with sodium hydroxide (0.38 kg per 1 kg of hydrochloride) in water to liberate the free base.

Yield : 60.6% after purification via solvent recrystallization.

Synthesis of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic Acid

Azetidine Functionalization

  • Azetidine-3-carboxylic Acid Protection : The amine group of azetidine-3-carboxylic acid is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).

  • Thiophene-2-carbonyl Introduction : The protected azetidine reacts with thiophene-2-carbonyl chloride in the presence of triethylamine (TEA) in DCM at 0°C.

  • Deprotection : The Boc group is removed using trifluoroacetic anhydride (TFAA) in DCM at 0°C, followed by basic hydrolysis with sodium hydroxide to yield 1-(thiophene-2-carbonyl)azetidine-3-carboxylic acid.

Critical Parameters :

  • Stoichiometric TFAA (1–2 equivalents) ensures complete deprotection.

  • Reaction completion within 1 hour at 0°C minimizes side reactions.

Yield : 78% after silica gel chromatography (50:50 ethyl acetate/hexanes).

Coupling of Subunits via Amide Bond Formation

Carbodiimide-Mediated Coupling

The azetidine-3-carboxylic acid and 4-[3-(trifluoromethyl)phenyl]piperazine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:

  • Activation : The carboxylic acid is activated with EDCl (1.2 equivalents) and HOBt (1.1 equivalents) in DMF at 0°C for 30 minutes.

  • Amidation : The activated acid reacts with the piperazine derivative (1.05 equivalents) at room temperature for 12 hours.

  • Workup : The crude product is extracted with ethyl acetate, dried over magnesium sulfate, and purified via silica gel chromatography.

Yield : 73–89.5% depending on the piperazine substituent.

Optimization and Scalability

Reaction Condition Optimization

  • Temperature Control : Maintaining 0°C during acylation prevents epimerization.

  • Catalyst Loading : EDCl/HOBt (1.2:1.1 ratio) balances cost and efficiency.

  • Solvent Selection : DMF enhances solubility of polar intermediates compared to DCM.

Industrial-Scale Considerations

  • Flow Chemistry : A continuous-flow system with 365 nm LED irradiation reduces reaction time to 30 minutes (vs. 12 hours batchwise).

  • Hydrogenation : Palladium hydroxide (20% on carbon) under 40 psi H₂ at 60°C ensures complete deprotection of benzyl groups.

Characterization and Purity Control

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, thiophene), 3.85–3.45 (m, 8H, piperazine), 3.20–2.90 (m, 4H, azetidine).

  • HPLC : Purity >99% (C18 column, 70:30 acetonitrile/water).

Purification Techniques

  • Recrystallization : Ethanol/methyl tert-butyl ether (1:3) yields crystalline hydrochloride salt.

  • Chromatography : Silica gel with ethyl acetate/hexanes (gradient elution) removes unreacted starting materials.

MethodConditionsYield (%)Source
Bis(2-chloroethyl)amine150°C, 15 hours60.6
EthylenediamineHigh-pressure H₂, Pd/C45

Table 2. Coupling Agents and Efficiency

AgentActivatorSolventYield (%)
EDClHOBtDMF73–89.5
DCCDMAPDCM65–75

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with coupling thiophene-2-carboxylic acid derivatives to azetidine or piperazine scaffolds. For example:

  • Step 1 : Activation of thiophene-2-carboxylic acid using coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to form an acylating intermediate .
  • Step 2 : Reaction with azetidine-3-carboxylic acid derivatives under anhydrous conditions (e.g., DMF, NEt3) to form the azetidine-carbonyl moiety .
  • Step 3 : Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or amide bond formation with piperazine . Intermediates are characterized using HPLC for purity assessment and NMR spectroscopy (1H, 13C) to confirm structural integrity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., distinguishing azetidine vs. piperazine carbonyl linkages) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • HPLC with UV detection : Ensures >95% purity, critical for biological assays .

Q. What safety protocols are recommended for handling this compound?

Key safety measures include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (category 2A irritant) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous release due to potential ecotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency, while dichloromethane reduces side reactions .
  • Catalyst tuning : Copper(I) catalysts (e.g., CuSO4·5H2O) accelerate click chemistry steps, such as triazole formation in related piperazine derivatives .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition of acid-sensitive intermediates .
  • Real-time monitoring : TLC or inline HPLC tracks reaction progress, enabling timely termination to prevent over-reaction .

Q. What methodologies resolve contradictions in reported biological activities of similar piperazine derivatives?

Discrepancies arise from structural analogs (e.g., trifluoromethyl vs. chlorophenyl substituents) or assay variability. Strategies include:

  • Comparative SAR studies : Test derivatives with incremental modifications (e.g., replacing thiophene with furan) to isolate functional group contributions .
  • Orthogonal assays : Validate target binding using both enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to rule out false positives .
  • Molecular docking : Predict binding modes to explain potency differences (e.g., trifluoromethyl enhancing hydrophobic interactions in a receptor pocket) .

Q. How can solubility challenges be addressed in pharmacological assays?

Poor aqueous solubility is common due to hydrophobic groups (e.g., trifluoromethyl). Solutions include:

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro studies, ensuring compatibility with cell lines .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
  • Salt formation : Synthesize hydrochloride salts via reaction with HCl gas to improve crystallinity and dissolution .

Q. What computational approaches predict the compound’s interaction with biological targets?

Advanced tools include:

  • Molecular dynamics (MD) simulations : Model binding stability in receptor pockets (e.g., 100-ns trajectories to assess conformational changes) .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences between analogs .
  • ADMET prediction : Software like Schrödinger’s QikProp estimates logP, CNS permeability, and cytochrome P450 inhibition .

Q. How do structural modifications influence pharmacokinetic properties?

Key modifications and their impacts:

  • Azetidine vs. piperidine : Azetidine’s smaller ring size increases metabolic stability by reducing CYP450-mediated oxidation .
  • Trifluoromethyl placement : Para-substitution on phenyl groups enhances blood-brain barrier penetration compared to meta-substitution .
  • Thiophene replacement : Substituting with pyridine improves solubility but may reduce target affinity due to altered π-π stacking .

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